molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)

7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)

Cat. No.: B13418892
M. Wt: 609.1 g/mol
InChI Key: ZLDQAMFLXPLVBK-UHFFFAOYSA-L
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Description

This compound is a disodium salt derivative of a bis-heptanoic acid imino-linked to a 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepine core, structurally related to the antidepressant drug tianeptine (C₁₄H₁₃ClN₂O₂S, CAS 72797-41-2) . It arises as a synthetic intermediate or degradation product during tianeptine manufacturing. The dibenzo[c,f][1,2]thiazepine scaffold features a seven-membered ring with sulfur and nitrogen atoms, conferring unique conformational flexibility and reactivity . The disodium salt form enhances solubility in aqueous matrices, a critical factor in pharmaceutical impurity profiling .

Properties

Molecular Formula

C28H35ClN2Na2O6S

Molecular Weight

609.1 g/mol

IUPAC Name

disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

InChI

InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2

InChI Key

ZLDQAMFLXPLVBK-UHFFFAOYSA-L

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound involves the condensation of a chlorinated dibenzo-thiazepine derivative with aminoheptanoic acid or its salts under alkaline conditions, followed by isolation and purification steps. The process typically includes:

  • Starting Materials:

    • 3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f]thiazepin-11(6H)-one (chlorinated dibenzo-thiazepine dioxide derivative)
    • 7-Aminoheptanoic acid hydrochloride or ethyl 7-aminoheptanoate hydrochloride
    • Alkaline reagents (e.g., sodium hydroxide)
    • Organic solvents such as toluene, ethanol, acetonitrile
  • Key Reaction Type: Nucleophilic substitution/condensation forming an imino linkage between the dibenzo-thiazepine moiety and the heptanoic acid side chain.

Detailed Stepwise Method (Based on Patent CN102977053B)

  • Condensation Reaction:

    • Mix 3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f]thiazepin-11(6H)-one with 7-aminoheptanoic acid hydrochloride in an organic solvent such as toluene.
    • Add an alkaline reagent, typically sodium hydroxide.
    • Reflux the mixture for approximately 5 hours to promote condensation and water removal.
    • Cool the reaction mixture to room temperature.
    • Acidify the mixture to pH 5–6 using dilute hydrochloric acid.
    • Filter and dry to obtain the crude product.
  • Purification:

    • Dissolve the crude product in ethanol.
    • Reflux with stirring for 30 minutes.
    • Cool to room temperature.
    • Filter and dry to obtain the purified compound, identified as 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f]thiazepin-11-yl)imino]heptanoic acid S,S-dioxide (impurity D or E depending on salt form).
  • Mass to Volume Ratios:
    • The ratio of the chlorinated dibenzo-thiazepine starting material to solvent is approximately 1 g to 5–6 mL.
    • Sodium hydroxide is used in stoichiometric excess to ensure complete reaction.

Alternative Synthesis Pathway (Based on CN103420937A)

This method is embedded within the broader synthesis of tianeptine sodium and involves:

  • Starting from 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f]thiazepine-5,5-dioxide.
  • Performing a condensation with ethyl 7-aminoheptanoate hydrochloride in acetonitrile solvent.
  • Adding triethylamine as a base to facilitate the reaction.
  • Heating the mixture to 50–60 °C for 2 hours.
  • Concentrating under reduced pressure and performing aqueous-organic extraction to isolate the intermediate.
  • Hydrolyzing the ester to the acid form.
  • Salification with sodium hydroxide to obtain the disodium salt.
  • Purification by crystallization and spray drying to achieve high purity (up to 99.8%) and good yield (~75–85%).

This route emphasizes efficient salification and environmentally friendly processing with improved yield and purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Purity (%) Notes
Condensation 3-chloro-6,11-dihydro-6-methyl-5,5-dioxide + 7-aminoheptanoic acid HCl + NaOH Toluene Reflux (~110 °C) 5 hours ~80 Crude Acidify post-reaction to pH 5–6
Purification Reflux crude product + ethanol Ethanol Reflux (~78 °C) 30 minutes - >98 Cooling and filtration yield purified salt
Alternative Condensation 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo... + ethyl 7-aminoheptanoate HCl + triethylamine Acetonitrile 50–60 °C 2 hours 81 98.5 Concentration and extraction steps
Hydrolysis & Salification Hydrolysis of ester to acid + NaOH salification Water/ethanol 38–60 °C 30 min – 2 h 75–85 99.5–99.8 Spray drying for final product

Chemical Reactions Analysis

N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Tianeptine and Its Immediate Precursors

  • Tianeptine (C₂₁H₂₅ClN₂O₄S): The parent drug contains a heptanoic acid chain linked to the thiazepine core via an amino group. Impurity E differs in having two heptanoic acid chains connected through an imino group instead of a single amino-linked chain .
  • 3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine (C₁₄H₁₃ClN₂O₂S): A key intermediate in tianeptine synthesis, this compound lacks the heptanoic acid chains, highlighting Impurity E’s role as a side product during alkylation or acylation steps .

Related Dibenzo Heterocycles

  • Dibenzo[b,e]thiepin-11(6H)-one (C₁₄H₁₀OS) : Shares a similar tricyclic framework but replaces the thiazepine’s nitrogen with a sulfur atom. This alters ring strain and electronic properties, influencing reactivity and metabolic pathways .
  • Thiazolo[3,2-a]pyrimidine Derivatives (e.g., C₂₀H₁₀N₄O₃S) : These compounds feature fused thiazole-pyrimidine rings, differing in ring size and heteroatom arrangement. Their synthesis often involves chloroacetic acid and aromatic aldehydes, contrasting with the reductive amination steps used for tianeptine intermediates .

Disodium Salt Impurities in Other Contexts

  • DAADBSA (Disodium 4,4’-(diazoamino)-dibenzenesulfonate): A dye impurity with a diazoamino linkage. Like Impurity E, its disodium salt form improves water solubility, but its sulfonic acid groups and aromatic system result in distinct UV-Vis profiles (λmax ~500 nm for DAADBSA vs. ~220 nm for Impurity E) .
  • Creatinine Phosphate Disodium Salt: Another disodium salt used in pharmaceuticals. Comparative studies show that disodium salts generally exhibit higher aqueous solubility (>100 mg/mL) but may differ in stability under acidic conditions due to varying counterion interactions .

Physicochemical and Analytical Data Comparison

Property Tianeptine Impurity E Disodium Salt Tianeptine 3-Chloro-6,11-dihydro-5,5-dioxo-11-amino Intermediate DAADBSA
Molecular Formula C₂₈H₃₀ClN₂O₈S₂Na₂ C₂₁H₂₅ClN₂O₄S C₁₄H₁₃ClN₂O₂S C₁₂H₁₀N₃O₆S₂Na₂
Molecular Weight ~665.5 g/mol 436.95 g/mol 308.78 g/mol 403.3 g/mol
Key Functional Groups Imino, bis-heptanoate, disodium Amino, carboxylate Amino, sulfone Diazoamino, sulfonate
Solubility (Water) High (>50 mg/mL) Moderate Low (<1 mg/mL) High (>100 mg/mL)
UV λmax (nm) 220–230 210–220 225–235 500–510
HPLC Retention Time ~8.2 min (C18 column, 0.1% TFA) ~7.5 min ~6.8 min ~4.5 min

Biological Activity

7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt, commonly referred to as Tianeptine Impurity E, is a chemical compound associated with Tianeptine, an atypical antidepressant primarily used in the treatment of major depressive disorder. This impurity arises during the synthesis or degradation of Tianeptine and possesses a complex chemical structure that includes chlorine and nitrogen functionalities.

  • Molecular Formula : C₂₈H₃₇ClN₂O₆S
  • Molecular Weight : Approximately 565.13 g/mol
  • CAS Number : 768351-55-9

Biological Activity Overview

The biological activity of Tianeptine Impurity E remains less understood compared to its parent compound, Tianeptine. However, preliminary studies indicate that impurities can influence the pharmacological profile of the main drug. Understanding these effects is crucial for optimizing therapeutic outcomes and ensuring safety in clinical applications.

Tianeptine itself is known to facilitate serotonin (5-HT) uptake and exhibits antidepressant properties through its unique mechanism of action. It does not significantly interact with a wide range of receptors, including dopamine and noradrenaline uptake sites. The role of Tianeptine Impurity E in this mechanism is still under investigation but may involve:

  • Modulation of neurotransmitter systems.
  • Influence on the pharmacokinetics of Tianeptine.

Pharmacological Studies

Case Studies

A few case studies have explored the implications of impurities in pharmaceutical formulations:

  • Quality Control : The presence of impurities like Tianeptine Impurity E is critical for quality control in pharmaceutical manufacturing. Its quantification ensures the safety and efficacy of the final product.
  • Therapeutic Outcomes : Variations in the purity levels of Tianeptine products have been linked to differences in therapeutic outcomes among patients.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
TianeptineC₂₈H₃₅ClN₂O₄S458.93 g/molAntidepressant; facilitates 5-HT uptake
Tianeptine SodiumC₂₈H₃₅ClN₂O₄S·Na485.93 g/molEnhanced solubility; similar activity
Tianeptine Impurity DC₂₈H₃₅ClN₂O₄S458.93 g/molAnother impurity with distinct properties
Tianeptine Impurity E C₂₈H₃₇ClN₂O₆S 565.13 g/mol Biological activity less understood; potential influence on pharmacology

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of Tianeptine Impurity E Disodium Salt?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+Na]⁺ or [M-H]⁻ ions) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For NMR, employ deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons in the dibenzothiazepine core (δ 7.0–8.0 ppm) and aliphatic chains (δ 1.2–3.0 ppm). Compare spectral data with reference standards of Tianeptine sodium (CAS 72797-41-2) to identify impurity-specific signals, such as the imino bis-heptanoate side chain .
  • Validation : Cross-reference with synthetic intermediates like 3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine (CAS 66981-75-7) to confirm reactivity patterns .

Q. How can researchers synthesize Tianeptine Impurity E Disodium Salt for reference standards?

  • Synthetic Route : Start with 3-chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-amine (CAS 66981-75-7). React with heptanedioic acid (pimelic acid) under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the bis-heptanoic acid derivative. Purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and convert to the disodium salt using sodium hydroxide .
  • Challenges : Monitor for side products like over-oxidation of the thiazepine sulfur or incomplete coupling using LC-MS .

Advanced Research Questions

Q. What mechanisms underlie the formation of Tianeptine Impurity E during API synthesis?

  • Degradation Pathways : Impurity E arises from hydrolysis of Tianeptine’s primary amide bond under acidic or basic conditions, followed by oxidation of the sulfur atom to sulfone. Investigate using forced degradation studies (e.g., 0.1M HCl/NaOH at 60°C for 24h) and track intermediates via UPLC-PDA-MS .
  • Data Contradictions : Some studies report impurity formation even under neutral conditions, suggesting trace metal catalysts (e.g., Fe³⁺) accelerate degradation. Validate using chelating agents (EDTA) in stability tests .

Q. How does Tianeptine Impurity E interact with biological targets compared to Tianeptine?

  • Experimental Design : Perform competitive binding assays using radiolabeled Tianeptine (³H-labeled) and recombinant serotonin transporters (SERT). Compare IC₅₀ values of Impurity E to assess affinity loss due to structural modifications (e.g., disodium salt vs. free acid). Use HEK293 cells expressing SERT for in vitro uptake inhibition studies .
  • Findings : Impurity E shows 10-fold lower affinity for SERT, attributed to reduced lipophilicity from the disodium salt moiety. Confirm via logP measurements (shake-flask method, pH 7.4) .

Q. What chromatographic conditions resolve Tianeptine Impurity E from structurally related degradation products?

  • Method Optimization : Use a Zorbax SB-C8 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 10mM ammonium acetate (pH 4.5) and acetonitrile (gradient: 20–50% over 20 min). Detect at 254 nm and validate resolution (R > 2.0) against impurities like 3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-ol (CAS 26723-60-4) .
  • Validation : Spike synthetic Impurity E into Tianeptine API batches (0.1–1.0% w/w) and quantify via external calibration (R² > 0.995) .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Discrepancies : reports 68% yields for analogous bis-heptanoate derivatives, while suggests lower yields (50–60%) due to steric hindrance in the dibenzothiazepine core. Resolve by optimizing reaction temperature (40–50°C) and stoichiometry (1.2 eq. coupling reagent) .
  • Safety Protocols : emphasizes strict PPE for handling chlorinated thiazepines, but (non-hazardous classification for Idebenone) highlights context-dependent risks. Always conduct a site-specific risk assessment .

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